2-{2-[4-(Tert-butyl)phenyl]hydrazono}-2-(tert-butylsulfonyl)acetonitrile
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Description
The compound “2-{2-[4-(Tert-butyl)phenyl]hydrazono}-2-(tert-butylsulfonyl)acetonitrile” is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It has a molecular formula of C16H23N3O2S and a molecular weight of 321.44 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{2-[4-(Tert-butyl)phenyl]hydrazono}-2-(tert-butylsulfonyl)acetonitrile” include its molecular formula (C16H23N3O2S), molecular weight (321.44), and potentially its melting point, boiling point, and density .Scientific Research Applications
Antioxidant Properties
2,4-DTBP is well-known for its antioxidant effects. It effectively suppresses oxidation, preventing material degradation and disintegration. Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds. Notably, it enhances the durability and endurance of plastics, rubber, and polymers .
Antifungal Activity
The fungicidal activity of 2,4-DTBP has been demonstrated against Botrytis cinerea, a common fungal pathogen. This compound shows promise as an eco-friendly alternative to chemical fungicides in agriculture .
Cytotoxicity Against Cancer Cells
In cancer research, 2,4-DTBP has shown cytotoxic activity against MCF-7 cells (a breast carcinoma cell line) with an identified IC50 value of 5 μg/ml. Further exploration of its potential as a novel therapeutic agent in cancer treatment is warranted .
Organic Field-Effect Transistors (OFETs)
Interestingly, 2,4-DTBP derivatives have been investigated for their application in flexible organic field-effect transistors (OFETs). These compounds, based on the fused thiophene structure, exhibit promising semiconductor properties .
Antibacterial Screening
While not directly related to 2,4-DTBP, its structural analogs have been screened for antibacterial activity. Further studies are needed to explore this aspect .
Immunomodulatory Effects
In a mouse macrophage cell line, 2,4-DTBP treatments were found to decrease the expression of pro-inflammatory cytokine genes. This suggests potential immunomodulatory effects .
properties
IUPAC Name |
(1E)-N-(4-tert-butylanilino)-1-tert-butylsulfonylmethanimidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-15(2,3)12-7-9-13(10-8-12)18-19-14(11-17)22(20,21)16(4,5)6/h7-10,18H,1-6H3/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPUMDFMDVHJTF-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NN=C(C#N)S(=O)(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)N/N=C(\C#N)/S(=O)(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[4-(Tert-butyl)phenyl]hydrazono}-2-(tert-butylsulfonyl)acetonitrile |
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